1-(3-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide
Description
This compound features a methanesulfonamide core linked to a piperidin-4-ylmethyl group substituted with a 2-(methylthio)nicotinoyl moiety and a 3-fluorophenyl aromatic ring.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S2/c1-28-19-18(6-3-9-22-19)20(25)24-10-7-15(8-11-24)13-23-29(26,27)14-16-4-2-5-17(21)12-16/h2-6,9,12,15,23H,7-8,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSCTFUKOCNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, a methanesulfonamide group, and a fluorophenyl moiety, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.55 g/mol. The structure includes various functional groups that enhance its solubility and stability, making it suitable for pharmaceutical applications.
The primary biological activity of this compound is as an inhibitor of hypoxia-inducible factor 1 (HIF-1) . HIF-1 is crucial in cellular responses to hypoxic conditions and is implicated in cancer progression. The compound promotes apoptosis in tumor cells by:
- Upregulating cleaved caspase-3 : This process leads to programmed cell death.
- Inducing expression of adaptation genes : These genes help cells respond to low oxygen levels, further contributing to the compound's anticancer properties.
Anticancer Properties
Research indicates that this compound has significant potential in oncology. Its ability to modulate HIF-1 activity positions it as a candidate for developing anti-cancer therapies, particularly for tumors that exhibit hypoxic characteristics.
Neuropharmacological Potential
Given its structural features, particularly the piperidine framework, there is potential for exploration in neuropharmacology and pain management. Piperidine derivatives are known for their diverse biological activities, including analgesic and antipsychotic effects.
Research Findings and Case Studies
Recent studies have focused on the interactions between this compound and various biological targets. These investigations are critical for understanding its therapeutic potential and safety profile.
Synthesis Methods
The synthesis of this compound involves several steps:
- Preparation of the piperidine ring : This foundational structure is synthesized first.
- Introduction of nicotinoyl and methylthio groups : These modifications are essential for enhancing biological activity.
- Addition of the methanesulfonamide group : This final step solidifies the chemical structure necessary for its pharmacological effects.
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Structure-Activity Relationship (SAR) Insights
- Fluorophenyl Position : The 3-fluorophenyl group in the query compound provides optimal steric and electronic interactions for target binding compared to 2- or 4-fluoro analogs (e.g., and ). Meta-substitution balances lipophilicity and dipole interactions .
- Sulfonamide vs. Amide : Sulfonamide derivatives (query compound, –8) exhibit stronger hydrogen-bonding capacity and acidity (pKa ~1–2) versus amides (pKa ~15–20), enhancing target affinity in polar binding pockets .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : The query compound’s calculated logP (~3.5) is lower than phenethylpiperidine opioids (logP ~4.5, –5), suggesting reduced blood-brain barrier penetration but improved solubility .
- Metabolic Stability : Fluorine atoms (3-fluorophenyl) reduce oxidative metabolism, while the methylthio group may undergo CYP450-mediated oxidation, necessitating prodrug strategies .
- Toxicity : Sulfonamide-containing compounds (query, –8) risk hypersensitivity reactions, whereas phenethylpiperidine amides (–5) carry opioid-like respiratory depression risks .
Q & A
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis while minimizing waste?
- Methodology : Replace homogeneous palladium catalysts with immobilized variants (e.g., Pd/C or Pd-AlO) for Suzuki-Miyaura coupling. Continuous flow reactors (microchannel or packed-bed) enhance heat/mass transfer and reduce reaction time. Lifecycle assessment (LCA) metrics (E-factor, PMI) quantify environmental impact reductions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
